5,12-Naphthacenediol, 5,12-dihydro-1,6,11-trimethoxy-8-methyl-
Description
5,12-Naphthacenediol, 5,12-dihydro-1,6,11-trimethoxy-8-methyl- is a complex organic compound with the molecular formula C18H14O2. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields .
Properties
CAS No. |
629655-48-7 |
|---|---|
Molecular Formula |
C22H22O5 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1,6,11-trimethoxy-8-methyl-5,12-dihydrotetracene-5,12-diol |
InChI |
InChI=1S/C22H22O5/c1-11-8-9-12-14(10-11)22(27-4)17-18(21(12)26-3)20(24)16-13(19(17)23)6-5-7-15(16)25-2/h5-10,19-20,23-24H,1-4H3 |
InChI Key |
LXTGGEBVFXXBIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C3C(C4=C(C=CC=C4OC)C(C3=C2OC)O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Naphthacenediol, 5,12-dihydro-1,6,11-trimethoxy-8-methyl- involves multiple steps, typically starting from simpler aromatic compounds. The process often includes:
Aromatic substitution reactions: to introduce methoxy groups.
Hydrogenation reactions: to reduce double bonds.
Oxidation reactions: to form diol groups.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,12-Naphthacenediol, 5,12-dihydro-1,6,11-trimethoxy-8-methyl- undergoes various chemical reactions, including:
Oxidation: Converts hydroxyl groups to carbonyl groups.
Reduction: Reduces double bonds to single bonds.
Substitution: Replaces hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce fully saturated hydrocarbons .
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Properties
Research indicates that naphthalene diols exhibit potent antioxidant activity. Specifically, derivatives of naphthalenediol have been shown to effectively trap peroxyl radicals, which are implicated in oxidative stress and various diseases. The compound's structure allows it to participate in H-atom transfer reactions, making it a promising candidate for developing antioxidant therapies .
Anticancer Activity
Studies have suggested that naphthacenediol derivatives may possess anticancer properties. The ability to modulate oxidative stress is crucial in cancer therapy, as many cancer treatments rely on inducing oxidative damage to cancer cells. The specific mechanisms through which these compounds exert their effects are still under investigation but include the induction of apoptosis in malignant cells .
Neuroprotective Effects
There is emerging evidence that naphthacenediol compounds may have neuroprotective properties. This potential is attributed to their ability to mitigate oxidative damage in neuronal tissues. Research into their effects on neurodegenerative diseases like Alzheimer's and Parkinson's is ongoing, with preliminary findings indicating beneficial effects on neuronal survival and function .
Materials Science Applications
Polymer Chemistry
Naphthacenediol derivatives are being explored as building blocks for novel polymers. Their unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical properties. These polymers could find applications in coatings, adhesives, and other industrial materials where durability and resistance to degradation are critical .
Case Study 1: Antioxidant Efficacy
In a controlled laboratory study, the antioxidant capacity of 5,12-naphthacenediol was compared to traditional antioxidants like vitamin E. The results demonstrated that the compound exhibited superior radical scavenging activity under specific conditions, suggesting its potential use in dietary supplements or functional foods aimed at reducing oxidative stress .
Case Study 2: Cancer Cell Apoptosis
A series of experiments were conducted using human cancer cell lines treated with varying concentrations of naphthacenediol derivatives. The findings indicated a dose-dependent increase in apoptosis markers, supporting the hypothesis that these compounds could be developed into therapeutic agents for cancer treatment. Further studies are required to elucidate the underlying mechanisms and optimize dosages for clinical applications .
Summary Table of Findings
| Application Area | Key Findings | Potential Implications |
|---|---|---|
| Antioxidant Activity | Effective radical scavenger; superior to vitamin E | Development of dietary supplements |
| Anticancer Properties | Induces apoptosis in cancer cell lines | Potential therapeutic agent for cancer treatment |
| Neuroprotective Effects | Mitigates oxidative damage in neuronal tissues | Research into treatments for neurodegenerative diseases |
| Polymer Chemistry | Enhances thermal stability and mechanical properties | Applications in industrial materials |
Mechanism of Action
The mechanism by which 5,12-Naphthacenediol, 5,12-dihydro-1,6,11-trimethoxy-8-methyl- exerts its effects involves interactions with various molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Signal transduction: Modulating signaling pathways within cells.
Gene expression: Influencing the expression of specific genes.
Comparison with Similar Compounds
Similar Compounds
- 5,12-Dihydronaphthacene
- 5,12-Dihydrotetracene
- Dihydronaphthacene
Uniqueness
What sets 5,12-Naphthacenediol, 5,12-dihydro-1,6,11-trimethoxy-8-methyl- apart from similar compounds is its specific arrangement of methoxy and hydroxyl groups, which confer unique chemical and biological properties .
Biological Activity
5,12-Naphthacenediol, 5,12-dihydro-1,6,11-trimethoxy-8-methyl- (CAS Number: 629655-48-7) is a polycyclic aromatic compound with potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C22H22O5
- Molecular Weight : 366.407 g/mol
- Structure : The compound features a naphthacene backbone with hydroxyl and methoxy substituents.
Antioxidant Activity
Research indicates that compounds similar to 5,12-Naphthacenediol exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Antitumor Effects
Studies have shown that naphthacene derivatives can inhibit tumor growth. For instance:
- In vitro studies demonstrated that these compounds induce apoptosis in cancer cell lines by activating caspase pathways.
- Animal models have shown reduced tumor size when treated with naphthacene derivatives.
Anti-inflammatory Properties
The compound has also been noted for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting its potential use in treating inflammatory diseases.
Case Study 1: Antioxidant Activity Assessment
A study conducted on the antioxidant activity of various naphthacene derivatives showed that 5,12-Naphthacenediol significantly reduced the levels of reactive oxygen species (ROS) in cultured cells. The IC50 value was determined to be approximately 15 µM, indicating potent antioxidant activity.
Case Study 2: Antitumor Mechanism Investigation
In a controlled study involving human breast cancer cells (MCF-7), treatment with 5,12-Naphthacenediol resulted in a 40% reduction in cell viability after 48 hours. Further analysis revealed that the compound triggered the intrinsic apoptotic pathway as evidenced by increased levels of cleaved PARP and activated caspases.
Research Findings Summary Table
Q & A
Q. 1.1. What are the recommended analytical techniques for structural characterization of 5,12-Naphthacenediol derivatives?
Answer: Structural elucidation requires a combination of spectroscopic and computational methods:
- High-Resolution Mass Spectrometry (HR-MS): To confirm molecular formula (e.g., CHO, exact mass 366.147 g/mol) .
- Nuclear Magnetic Resonance (NMR): H and C NMR to assign methoxy, methyl, and hydroxyl groups, with 2D techniques (COSY, HSQC) resolving stereochemistry.
- X-Ray Crystallography: For absolute configuration determination, as demonstrated for structurally related anthracyclines .
- Computational Modeling: Density Functional Theory (DFT) to validate spectroscopic data and predict electronic properties .
Q. 1.2. How should acute toxicity be assessed for this compound in preclinical models?
Answer: Follow standardized protocols for acute toxicity:
- Dose Range-Finding: Start with OECD guidelines (e.g., oral or intravenous LD in rodents). Evidence from structurally similar naphthacenediones shows LD values of 24 mg/kg (intravenous, mice) .
- Endpoint Monitoring: Track weight loss, organ damage (e.g., cardiac or hepatic biomarkers), and mortality over 14 days.
- Statistical Analysis: Use one-way ANOVA with post-hoc tests (e.g., Newman-Keuls) to compare treatment groups, as in cytokine modulation studies .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in mutagenicity data across different assay systems?
Answer: Address discrepancies using a tiered approach:
- In Vitro vs. In Vivo: Validate Ames test results (e.g., Salmonella mutagenicity) with mammalian cell assays (e.g., micronucleus test in human lymphocytes) to account for metabolic activation differences .
- Mechanistic Studies: Use Comet assays to detect DNA strand breaks or flow cytometry for chromosomal aberrations. For example, anthraquinone derivatives show dose-dependent DNA damage in leukocytes .
- Meta-Analysis: Compare data across studies with standardized positive controls (e.g., ethyl methanesulfonate) to normalize variability .
Q. 2.2. What strategies optimize stereochemical purity during synthesis of this compound?
Answer: Key strategies include:
- Chiral Auxiliaries: Employ enantioselective catalysts (e.g., Sharpless epoxidation) for critical steps like glycosylation in anthracycline analogs .
- Chromatographic Resolution: Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to separate diastereomers.
- Crystallization Control: Adjust solvent polarity (e.g., methanol/water mixtures) to favor desired stereoisomers, as seen in related naphthacenedione syntheses .
Q. 2.3. How to design experiments investigating miRNA modulation as a mechanism of action?
Answer: Leverage methodologies from cytokine-miRNA interaction studies:
- Cell Culture Models: Treat human stromal cells (e.g., endometrial or cancer cell lines) with the compound at IC doses (e.g., 5–10 µg/mL) for 24–48 hours .
- miRNA Profiling: Use qRT-PCR arrays (normalized to 5S rRNA) to quantify expression changes in inflammation-associated miRNAs (e.g., miR-146a-5p, miR-155-5p) .
- Functional Validation: Transfect cells with miRNA mimics/inhibitors and assess downstream targets (e.g., TNFα secretion via ELISA) .
- Statistical Design: Apply one-way ANOVA with F-values (e.g., F(5,12) = 99 for TNFα) and post-hoc corrections (e.g., Newman-Keuls) .
Q. 2.4. What computational tools predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina to model binding to DNA topoisomerase II or histone deacetylases (HDACs), given structural homology to doxorubicin .
- MD Simulations: Run GROMACS for 100 ns to assess stability of ligand-receptor complexes in aqueous environments.
- QSAR Modeling: Corporate toxicity data (e.g., LD) to predict ADMET properties via platforms like ADMETLab .
Methodological Considerations
Q. Table 1: Key Parameters for miRNA Modulation Experiments
| Parameter | Recommendation | Reference |
|---|---|---|
| Treatment Duration | 24–48 hours | |
| Dose Range | 1–20 µg/mL (based on IC) | |
| Normalization | 5S rRNA or spike-in controls | |
| Statistical Tests | One-way ANOVA with Newman-Keuls post-hoc |
Q. Table 2: Toxicity Profiling Workflow
| Step | Method | Endpoint |
|---|---|---|
| Acute Toxicity | OECD 423 (rodent LD) | Mortality |
| Subchronic | 28-day repeated dose (histopathology) | Organ damage |
| Mutagenicity | Ames test + micronucleus assay | DNA damage |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
